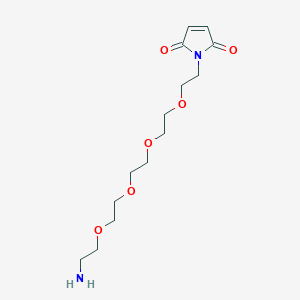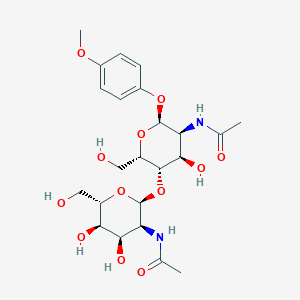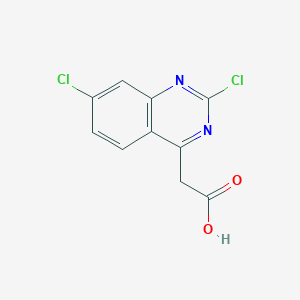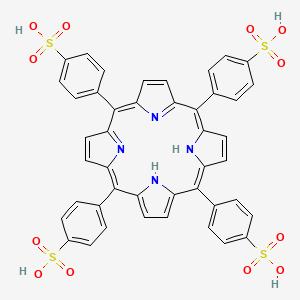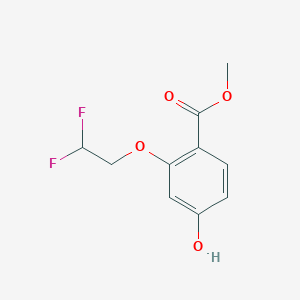
4'-Fluoro-3'-nitro-2-hydroxyacetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “MFCD31567226” is a chemical entity with unique properties and applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of “MFCD31567226” involves a series of synthetic routes that are carefully designed to ensure the purity and yield of the compound. The synthetic process typically includes:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and availability.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to optimize the formation of the desired product.
Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods
For large-scale production, the methods are adapted to industrial settings, ensuring cost-effectiveness and scalability. The industrial production of “MFCD31567226” often involves:
Batch Processing: This method allows for the production of large quantities of the compound in a single batch, ensuring consistency and quality.
Continuous Flow Processing: This method is used to produce the compound continuously, which can be more efficient and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
“MFCD31567226” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: It can also undergo reduction reactions, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving “MFCD31567226” typically use common reagents such as:
Oxidizing Agents: These include substances like potassium permanganate or hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Catalysts: Catalysts such as palladium on carbon or platinum are often used to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
“MFCD31567226” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses and effects on human health.
Industry: It is utilized in the production of various industrial products and materials.
Mécanisme D'action
The mechanism of action of “MFCD31567226” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Receptors: It may bind to specific receptors on the surface of cells, triggering a cascade of biochemical events.
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: It may influence signal transduction pathways, altering cellular responses and functions.
Propriétés
Formule moléculaire |
C8H6FNO4 |
|---|---|
Poids moléculaire |
199.14 g/mol |
Nom IUPAC |
1-(4-fluoro-3-nitrophenyl)-2-hydroxyethanone |
InChI |
InChI=1S/C8H6FNO4/c9-6-2-1-5(8(12)4-11)3-7(6)10(13)14/h1-3,11H,4H2 |
Clé InChI |
OHBBLINTNDMXEM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)CO)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-(([(3-Methylphenyl)amino]carbonyl)amino)propanoic acid](/img/structure/B13721298.png)

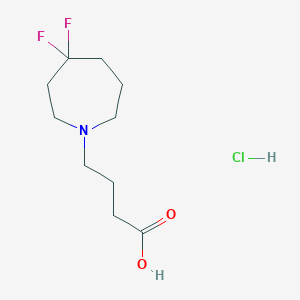
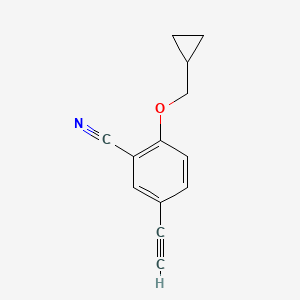

![(3-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-phenyl)-carbamic acid tert-butyl ester](/img/structure/B13721344.png)
![4-[3-[4-[[3-[Boc(methyl)amino]propyl](methyl)amino]phenyl]propoxy]isobenzofuran-1,3-dione](/img/structure/B13721345.png)
